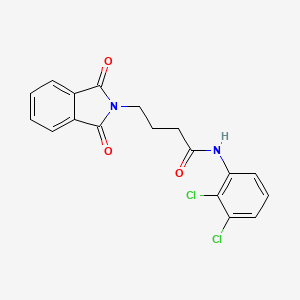![molecular formula C21H28N2O4 B3440495 4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-2,6-dimethoxyphenol](/img/structure/B3440495.png)
4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-2,6-dimethoxyphenol
Descripción general
Descripción
4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-2,6-dimethoxyphenol is a synthetic organic compound that belongs to the class of phenolic piperazines. This compound is characterized by the presence of a piperazine ring substituted with an ethoxyphenyl group and a dimethoxyphenol moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-2,6-dimethoxyphenol typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting ethylenediamine with 2-ethoxybenzyl chloride under basic conditions.
Substitution Reaction: The piperazine intermediate is then reacted with 2,6-dimethoxyphenol in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-2,6-dimethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenolic piperazines.
Aplicaciones Científicas De Investigación
4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-2,6-dimethoxyphenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-2,6-dimethoxyphenol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-2,6-dimethoxyphenol
- 4-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-2,6-dimethoxyphenol
- 4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2,6-dimethoxyphenol
Uniqueness
4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-2,6-dimethoxyphenol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for specific applications in research and industry.
Propiedades
IUPAC Name |
4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-2,6-dimethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4/c1-4-27-18-8-6-5-7-17(18)23-11-9-22(10-12-23)15-16-13-19(25-2)21(24)20(14-16)26-3/h5-8,13-14,24H,4,9-12,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNLIDIWTWEEOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC(=C(C(=C3)OC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylpyridine-3-carbonitrile](/img/structure/B3440420.png)
![ethyl 7-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B3440431.png)

![2-[(4-benzyl-1-piperazinyl)carbonyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3440438.png)
![N-(3-hydroxyphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3440440.png)
![N-cyclohexyl-N-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3440446.png)

![1-PHENYL-4-[4-(2-PYRIDYL)PIPERAZINO]-1H-PYRAZOLO[3,4-D]PYRIMIDINE](/img/structure/B3440458.png)

![6,13-Bis(3-methoxyphenyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone](/img/structure/B3440464.png)
![Dimethyl 5-{[(4-fluorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B3440469.png)

![2-amino-4-(5-ethyl-4-nitro-2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B3440483.png)
![4-[[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol](/img/structure/B3440496.png)
